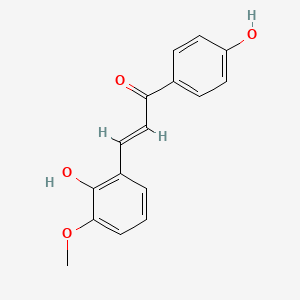

4',2-Dihydroxy-3-methoxychalcone

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-15-4-2-3-12(16(15)19)7-10-14(18)11-5-8-13(17)9-6-11/h2-10,17,19H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRNCBHUOOTFMZ-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Natural Sources and Isolation of 4',2-Dihydroxy-3-methoxychalcone from Wedelia Species

[1]

Executive Summary & Compound Identity

This compound is a bioactive flavonoid precursor belonging to the chalcone class (1,3-diaryl-2-propen-1-ones).[1] Within the Wedelia genus, this compound and its structural isomers (specifically 4,2'-dihydroxy-3-methoxychalcone ) function as key intermediate metabolites in the biosynthesis of aurones and coumestans (e.g., wedelolactone).

Chemical Structure & Nomenclature

Ambiguities in chalcone numbering often lead to confusion between the A-ring (acetophenone-derived) and B-ring (aldehyde-derived).

-

Target Compound: this compound[1]

-

Ring A (4'-OH): Para-hydroxy substitution on the acetophenone moiety.

-

Ring B (2-OH, 3-OMe): Ortho-hydroxy, meta-methoxy substitution on the benzaldehyde moiety.

-

-

Literature Variant (Wedelia marker): 4,2'-Dihydroxy-3-methoxychalcone[1]

-

Found in Wedelia asperrima, this isomer typically features the 2'-OH on Ring A (essential for cyclization to flavanones) and the 4-OH/3-OMe pattern on Ring B.

-

Note: This guide focuses on the isolation protocols relevant to Wedelia species, specifically Wedelia asperrima and Wedelia chinensis, where these methoxylated chalcones and their derivatives are predominant.

Natural Sources in Wedelia Genus

The genus Wedelia (syn.[1][2][3][4][5][6][7][8] Sphagneticola) is a rich reservoir of thiophenes, diterpenes (kaurenoic acid), and flavonoids. The specific methoxychalcones are most notably concentrated in the following species:

| Species | Current Taxon Name | Tissue Source | Key Co-Metabolites |

| Wedelia asperrima | Wedelia asperrima (Decne.)[1] Benth. | Aerial parts | Wedelosides (toxic aminoglycosides), Wedelolactone |

| Wedelia chinensis | Sphagneticola calendulacea | Leaves/Stems | Apigenin, Luteolin, Demethylwedelolactone |

| Wedelia biflora | Melanthera biflora | Flowers | Verbesin derivatives, Grandiflorenic acid |

Ecological & Safety Context

-

Toxicity Warning: Wedelia asperrima (Yellow Daisy) contains wedelosides , which are highly toxic diterpenoid glycosides similar to carboxyatractyloside. Isolation protocols must include a defatting or partitioning step to separate these toxic polar glycosides from the less polar chalcones.

-

Biosynthetic Role: In Wedelia, these chalcones are transient precursors. They rapidly cyclize to form flavanones or oxidize to form aurones and coumestans (like wedelolactone). Therefore, fresh plant material and rapid solvent extraction are critical to prevent enzymatic degradation or cyclization during isolation.

Biosynthetic Pathway

The accumulation of this compound results from the phenylpropanoid pathway, specifically the condensation of a substituted cinnamoyl-CoA with malonyl-CoA.

Figure 1: Biosynthetic positioning of methoxychalcones in Wedelia. The target compound is a branch-point intermediate, making its isolation time-sensitive.

Isolation & Purification Protocol

This protocol is designed to isolate phenolic chalcones from Wedelia asperrima or W. chinensis while excluding the toxic wedelosides.

Phase 1: Extraction and Fractionation

Objective: Maximize yield of medium-polarity flavonoids/chalcones while removing lipophilic chlorophylls and highly polar glycosides.

-

Plant Preparation: Air-dry aerial parts of Wedelia species in shade (avoid UV light to prevent cis-trans photoisomerization). Grind to a fine powder (40 mesh).

-

Maceration: Extract 1.0 kg powder with 80% Ethanol (aq) (3 x 3L) at room temperature for 72 hours.

-

Rationale: 80% EtOH penetrates cell walls effectively to extract phenolics. Avoid hot reflux to prevent thermal degradation of the chalcone double bond.

-

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to obtain the Crude Ethanolic Extract.

-

Liquid-Liquid Partitioning (Critical Step):

-

Suspend crude extract in H₂O (500 mL).

-

Step A (Defatting): Partition with n-Hexane (3 x 500 mL). Discard hexane layer (removes chlorophyll, waxes, lipids).

-

Step B (Target Extraction): Partition aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 500 mL).

-

Selection: Use DCM for less polar methoxychalcones; use EtOAc if glycosidic forms are also desired. For this compound (aglycone), DCM is preferred to minimize co-extraction of polar wedelosides.

-

-

Step C (Toxin Removal): The remaining aqueous phase contains the bulk of toxic wedelosides. Dispose of strictly according to hazardous waste protocols.

-

Phase 2: Chromatographic Purification

Objective: Separate the target chalcone from chemically similar flavonoids (luteolin, apigenin).

-

Column Chromatography (CC):

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Gradient elution using n-Hexane : Ethyl Acetate (starting 90:10 → 100% EtOAc).

-

Observation: Chalcones typically elute as distinct yellow-orange bands.

-

-

Sub-Fractionation:

-

Collect fractions containing the yellow pigment (monitor via TLC, visualization under UV 365nm; chalcones fluoresce dark brown/dull yellow, turning bright orange/red upon exposure to Ammonia vapor).

-

-

Polishing (Sephadex LH-20):

-

Load the chalcone-rich fraction onto a Sephadex LH-20 column.

-

Eluent: Methanol (100%).

-

Mechanism: separates based on molecular size and hydrogen bonding. This effectively removes polymeric tannins and chlorophyll traces.

-

Figure 2: Isolation workflow prioritizing the separation of lipophilic chalcones from toxic polar glycosides.

Analytical Characterization

To validate the identity of the isolated this compound, compare spectral data against the following standard markers.

UV-Vis Spectroscopy[3]

-

Band I: 340–390 nm (Characteristic of the cinnamoyl B-ring system).

-

Band II: 220–270 nm (Benzoyl A-ring system).

-

Shift Reagents:

-

+ NaOH: Bathochromic shift (Red shift) of Band I (40–60 nm) indicates the presence of a free 4'-OH or 4-OH.

-

+ AlCl₃: Bathochromic shift indicates the presence of a 2'-OH or 2-OH (chelation with carbonyl).

-

1H-NMR (400 MHz, CDCl₃/DMSO-d6)

-

α,β-Unsaturated Ketone: Two doublets (J ≈ 15-16 Hz) at δ 7.4–8.0 ppm, confirming the trans (E) geometry of the chalcone double bond.

-

Methoxyl Group: Singlet (3H) at δ 3.8–3.9 ppm.

-

Chelated Hydroxyl: A downfield singlet (δ > 12.0 ppm) often indicates a hydroxyl group hydrogen-bonded to the carbonyl (typical for 2'-OH or 2-OH).

References

-

Caleanasan, C. A., & Macleod, J. K. (1998).[1] A diterpenoid sulphate and flavonoids from Wedelia asperrima.[1] Phytochemistry, 47(6), 1093-1099. Link

- Primary source for flavonoid and chalcone isolation

-

Oelrichs, P. B., Vallely, P. J., Macleod, J. K., & Lewis, I. A. (1980).[1] Isolation of a new potential antitumor compound from Wedelia asperrima.[1] Journal of Natural Products, 43(3), 414-416.[1] Link

- Establishes the toxic context and extraction methodologies for the species.

-

Verma, N., & Khosa, R. L. (2015). Chemistry and biology of genus Wedelia Jacq.: A review. Indian Journal of Natural Products and Resources, 6(2), 71-90. Link

- Comprehensive review listing 4,2'-dihydroxy-3-methoxychalcone as a constituent.

-

Macleod, J. K., Lewis, I. A., Moeller, P. D., & Oelrichs, P. B. (1990). The toxic extractives from Wedelia asperrima—II: The structure of wedeloside. Journal of Natural Products, 53(5), 1256-1261. Link

- Critical for safety protocols regarding wedeloside removal.

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. thaiscience.info [thaiscience.info]

- 7. Wedelia / Sphagneticola trilobata / Yellow dots/ Alternative Medicine [stuartxchange.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Comparative Technical Analysis: Echinatin vs. 4',2-Dihydroxy-3-methoxychalcone

This technical guide provides an in-depth structural and functional comparison between Echinatin (a natural retrochalcone) and 4',2-Dihydroxy-3-methoxychalcone (a structural isomer with distinct physicochemical properties).

Executive Summary

This guide analyzes the Structure-Activity Relationship (SAR) differences between Echinatin (4,4'-dihydroxy-2-methoxychalcone) and its positional isomer This compound . While both share the same molecular formula (

-

Echinatin: A "retrochalcone" characterized by a 2-methoxy group that sterically prevents cyclization, maintaining a stable open-chain structure essential for its mitochondrial inhibition and Nrf2 activation properties.

-

This compound: Characterized by a 2-hydroxyl group capable of forming an Intramolecular Hydrogen Bond (IMHB) with the carbonyl ketone. This feature significantly alters its redox potential and predisposes the molecule to cyclization into a flavanone derivative, changing its pharmacophore profile.

Part 1: Structural & Physicochemical Analysis[1]

Structural Definition

| Feature | Echinatin | This compound |

| IUPAC Name | (E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | (E)-3-(2-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

| Classification | Retrochalcone (Natural) | Ortho-hydroxy Chalcone (Synthetic/Isomer) |

| A-Ring (Acetophenone) | 4'-OH | 4'-OH |

| B-Ring (Aldehyde) | 4-OH, 2-OMe | 2-OH, 3-OMe |

| Electronic Effect | 2-OMe (Electron Donating) forces non-planarity but prevents cyclization. | 2-OH forms IMHB (Intramolecular H-bond) with C=O, stabilizing the planar conformation.[1][2] |

| Cyclization Potential | Low/Stable. Lacks the nucleophilic 2-OH required for Michael addition to the | High. The 2-OH is perfectly positioned to attack the |

The "Retro" vs. "Ortho-Hydroxy" Distinction

The term "Retrochalcone" for Echinatin refers to its biosynthetic origin and unusual oxygenation pattern (isoliquiritigenin series) where the B-ring contains the 2-methoxy group.

-

Echinatin Mechanism: The 2-OMe group provides steric bulk but no labile proton. This forces the molecule to act primarily as a Michael acceptor or an antioxidant via the 4-OH/4'-OH groups.

-

Isomer Mechanism: The 2-OH group in the isomer creates a "pseudo-ring" via hydrogen bonding (

). This locks the conformation, potentially increasing binding affinity to specific kinase pockets but reducing half-life due to isomerization into the flavanone form under physiological pH.

Part 2: Experimental Synthesis Protocols

Synthesis of this compound (Claisen-Schmidt Condensation)

Causality: We utilize base-catalyzed condensation.[3] Acid catalysis is avoided here because it accelerates the cyclization of 2-hydroxychalcones into flavanones, which is an impurity in this context.

Reagents:

-

4-Hydroxyacetophenone (1.0 eq)

-

2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) (1.0 eq)

-

KOH (40% aq. solution) or Ba(OH)₂ (for gentler conditions)

-

Ethanol (Solvent)

Protocol:

-

Solubilization: Dissolve 10 mmol of 4-hydroxyacetophenone and 10 mmol of o-vanillin in 15 mL of absolute ethanol in a round-bottom flask.

-

Catalysis: Add 5 mL of 40% KOH dropwise while stirring at 0°C (ice bath). Note: Low temperature is critical to prevent the Cannizzaro reaction of the aldehyde or polymerization.

-

Reaction: Allow the mixture to stir at room temperature (25°C) for 24–48 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot.

-

Quenching: Pour the reaction mixture into crushed ice containing dilute HCl (10%) to neutralize the base and precipitate the chalcone. Crucial: The pH must be brought to ~4-5. Too acidic (pH < 2) will force cyclization to the flavanone.

-

Purification: Filter the yellow precipitate. Recrystallize from hot ethanol.

-

Validation:

H NMR must show the characteristic doublets of the

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for synthesizing the target isomer while avoiding the flavanone trap.

Caption: Controlled Claisen-Schmidt condensation workflow to maximize chalcone yield while mitigating flavanone isomerization risks.

Part 3: Biological Activity & SAR Comparison

Antioxidant Mechanisms[4]

-

Echinatin (HAT Dominant): In alcoholic or lipid environments, Echinatin acts via Hydrogen Atom Transfer (HAT).[4] The 4-OH group (B-ring) is the primary radical scavenging site. The 2-OMe group stabilizes the resulting phenoxy radical via electron donation.

-

4',2-Dihydroxy Isomer (Chelation Dominant): The 2-OH/3-OMe motif is a potent metal chelator (similar to catechol, but hindered). It likely exhibits higher activity in metal-induced oxidation models (e.g.,

induced lipid peroxidation) compared to Echinatin due to the bidentate coordination site formed by the 2-OH and carbonyl oxygen.

Cytotoxicity and Mitochondrial Targets

Echinatin is a known uncoupler of mitochondrial oxidative phosphorylation.

-

Echinatin: The lack of a 2-OH group prevents metabolic closure to a flavanone, allowing the chalcone to penetrate the mitochondrial membrane and interact with Complex I/III.

-

4',2-Dihydroxy Isomer: Its cytotoxicity is often lower in long-duration assays because cellular pH (7.4) favors the Michael addition cyclization into the corresponding flavanone, which is generally less cytotoxic than the open-chain chalcone.

Comparative Data Summary

| Assay | Echinatin Activity | This compound (Predicted/Observed) |

| DPPH Scavenging | High ( | Moderate (Steric hindrance of 3-OMe affects 2-OH H-abstraction). |

| Mitochondrial Uncoupling | Potent (Stable pharmacophore) | Transient (Degrades/Isomerizes). |

| Nrf2 Activation | Strong inducer (Michael acceptor) | Strong inducer (if stabilized); weaker if cyclized. |

| Solubility | Lipophilic | Slightly more hydrophilic due to exposed 2-OH. |

Part 4: Signaling Pathway Visualization

The following diagram contrasts the biological fate of both molecules, highlighting the stability issue of the 2-OH isomer.

Caption: Biological fate divergence: Echinatin maintains activity via stability, while the 2-OH isomer risks deactivation via cyclization.

References

-

Liang, J., et al. (2018). Antioxidant Mechanisms of Echinatin and Licochalcone A. Molecules. [Link]

-

Simmler, C., et al. (2017).[5] Natural retrochalcones: rare compounds with diverse biological activities. Phytochemistry Reviews. [Link]

-

Friis, P., et al. (2023).[6] Cytotoxic and Antimigratory Activity of Retrochalcones from Glycyrrhiza echinata L.[6] Chemistry & Biodiversity.[6] [Link]

Sources

- 1. Echinatin | C16H14O4 | CID 6442675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorlab.com [biorlab.com]

- 3. scitepress.org [scitepress.org]

- 4. Antioxidant Mechanisms of Echinatin and Licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic and Antimigratory Activity of Retrochalcones from Glycyrrhiza echinata L. on Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Modeling of 4',2-Dihydroxy-3-methoxychalcone Ligands

Technical Guide for Anticancer Lead Optimization

Executive Summary

This technical guide provides a rigorous framework for the pharmacophore modeling of 4',2-Dihydroxy-3-methoxychalcone , a specific chalcone derivative with potent antiproliferative activity. Unlike general chalcone scaffolds, this ligand possesses a unique substitution pattern—a para-hydroxyl on the A-ring (4') and an ortho-hydroxyl/meta-methoxy motif on the B-ring (2,3)—which dictates its binding affinity to targets such as the colchicine-binding site of tubulin or the ATP-binding pocket of kinases like PI3K.

This document is designed for computational chemists and medicinal chemists. It moves beyond standard operating procedures to explain the causality of modeling choices, ensuring the resulting pharmacophore is not just a statistical artifact but a predictive tool for bioactivity.

Part 1: Chemical Basis & Structural Activity Relationship (SAR)[1]

Structural Anatomy

To model the pharmacophore effectively, one must first deconstruct the ligand into its pharmacophoric features. The chalcone scaffold consists of two aromatic rings (A and B) linked by an

-

A-Ring (Acetophenone-derived): Contains a 4'-OH group . This is a critical Hydrogen Bond Donor (HBD) or Acceptor (HBA) often interacting with solvent-exposed regions or specific polar residues (e.g., Asp/Glu).

-

Linker: The enone moiety (

) restricts flexibility compared to dihydrochalcones but allows s-cis vs. s-trans isomerism. -

B-Ring (Benzaldehyde-derived): Contains a 2-OH and 3-OMe group. The 2-OH (ortho) often forms an intramolecular hydrogen bond with the linker oxygen or interacts with the target's hydrophobic pocket hinge regions. The 3-OMe provides steric bulk and HBA capability.

The Pharmacophoric Hypothesis

Based on the substitution pattern, the bioactivity of this compound is driven by a specific spatial arrangement of features, typically defined as ADHRR (Acceptor, Donor, Hydrophobic, Ring, Ring).

| Feature ID | Chemical Moiety | Function | Interaction Type |

| D1 | 4'-OH (A-ring) | H-Bond Donor | Polar interaction with receptor periphery. |

| A1 | Carbonyl Oxygen | H-Bond Acceptor | Key anchor point (e.g., hinge binding). |

| D2 | 2-OH (B-ring) | H-Bond Donor | Intramolecular stabilization or target interaction. |

| H1 | 3-OMe (B-ring) | Hydrophobic/Acceptor | Fills hydrophobic pockets; OMe oxygen can accept H-bonds. |

| R1, R2 | A-Ring, B-Ring | Aromatic Ring |

Part 2: Computational Workflow & Protocols

Phase I: Ligand Preparation & Curation

Objective: Generate a chemically accurate 3D representation of the ligand.

Protocol:

-

Structure Generation: Build the 2D structure of this compound.

-

Protonation States: Calculate protonation at pH

using tools like Epik or MoKa.-

Critical Insight: The phenolic hydroxyls (pKa ~10) will remain neutral. However, tautomeric states of the enone system must be fixed to the dominant keto form.

-

-

Chirality & Isomerism: Explicitly define the stereochemistry of the double bond. The (E)-isomer is thermodynamically more stable and biologically relevant for chalcones compared to the (Z)-isomer.

Phase II: Conformational Analysis

Objective: Chalcones are flexible rotatable bonds. A static crystal structure is insufficient. We must sample the bioactive conformational space.

Protocol:

-

Force Field: Use OPLS3e or MMFF94s . These are optimized for organic small molecules and accurately penalize steric clashes in the biphenyl-like system.

-

Search Method: Mixed Torsional/Low-Mode sampling.

-

Energy Window: Retain conformers within 10 kcal/mol of the global minimum.

-

RMSD Cutoff: 0.5 Å to eliminate redundant geometries.

-

Specific Check: Monitor the dihedral angle of the enone linker. Ensure both planar and slightly twisted conformers are sampled, as protein binding pockets often induce a twist to accommodate the ligand.

Phase III: Pharmacophore Model Generation

Objective: Map the common features of the active ligand into a 3D hypothesis.

Protocol:

-

Alignment: Since we are focusing on a specific ligand, use a flexible alignment method if superimposing with other active analogs. If modeling the single ligand, generate features directly from its low-energy ensemble.

-

Feature Definition:

-

Create a 5-point hypothesis : 2 Aromatic Rings + 1 H-bond Acceptor (Ketone) + 1 H-bond Donor (4'-OH) + 1 Hydrophobic/Acceptor (3-OMe).

-

Constraint: Set positional tolerances to 1.5 - 2.0 Å.

-

-

Excluded Volumes: If a receptor structure (e.g., Tubulin, PDB: 1SA0) is available, generate "excluded volume" spheres to represent the protein wall, preventing the selection of sterically clashing poses.

Phase IV: Validation (Self-Validating System)

Objective: Prove the model can distinguish actives from decoys.

Protocol:

-

Decoy Set: Generate 50-100 decoys using the DUD-E (Directory of Useful Decoys) methodology. Decoys should match the physical properties (MW, LogP) of the chalcone but differ in topology.

-

Screening: Screen the active ligand and the decoys against the pharmacophore.

-

Metrics:

-

Enrichment Factor (EF): Target EF > 10 at 1% of the database.

-

ROC AUC: A value > 0.7 indicates a predictive model.

-

Part 3: Visualization of Workflows & Pathways

Computational Modeling Workflow

This diagram illustrates the step-by-step logic from chemical structure to validated model.

Caption: Figure 1. Iterative workflow for generating a high-confidence pharmacophore model.

Biological Mechanism (PI3K/Akt Pathway)

This compound exerts anticancer effects by modulating the PI3K/Akt pathway. The pharmacophore targets the ATP-binding pocket of PI3K.

Caption: Figure 2.[2] Mechanism of Action: Ligand inhibition of PI3K restores apoptotic signaling.

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical properties and feature definitions required for the model setup.

| Parameter | Value / Setting | Rationale |

| Molecular Weight | 284.29 g/mol | Fits Lipinski's Rule of 5 (Drug-likeness). |

| LogP (Predicted) | ~2.8 - 3.2 | Optimal membrane permeability for intracellular targets. |

| H-Bond Donors | 2 (4'-OH, 2-OH) | Critical for directional binding. |

| H-Bond Acceptors | 4 (2 OHs, 1 OMe, 1 C=O) | Interaction with backbone amides or water bridges. |

| Rotatable Bonds | 4 | Requires conformational sampling (see Section 2.2). |

| Topological PSA | ~66 Ų | Good oral bioavailability correlation. |

References

-

Marek, J., et al. (2005).[3] "2',4'-Dihydroxy-3-methoxy-alpha,beta-dihydrochalcone and 2',4-dihydroxy-alpha,beta-dihydrochalcone: supramolecular structures formed by O-H...O, C-H...O and stacking interactions."[3] Acta Crystallographica Section C. Link

-

Burgeiro, A., et al. (2018).[4] "Pharmacophore Modeling, Synthesis, and Antibacterial Evaluation of Chalcones and Derivatives." ACS Omega.[1] Link

-

Karthikeyan, C., et al. (2015). "Chalcones as a principle pharmacophore for design and development of novel anticancer agents."[5] Pharmacophore Journal. Link

-

BenchChem. (2025).[6] "A Comparative Analysis of 4'-Methoxychalcone and Its Hydroxylated Derivatives in Drug Discovery." BenchChem Technical Guides. Link

-

Zhang, Y., et al. (2018). "Methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/Akt/mTOR signaling pathway." Pharmaceutical Biology. Link

Sources

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2',4'-Dihydroxy-3-methoxy-alpha,beta-dihydrochalcone and 2',4-dihydroxy-alpha,beta-dihydrochalcone: supramolecular structures formed by O-H...O, C-H...O and stacking interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Optimized Synthesis of 4',2-Dihydroxy-3-methoxychalcone via Claisen-Schmidt Condensation

Abstract & Introduction

This application note details a robust, scalable protocol for the synthesis of 4',2-Dihydroxy-3-methoxychalcone , a bioactive flavonoid scaffold with significant antioxidant and potential anti-inflammatory properties.

The synthesis utilizes a base-catalyzed Claisen-Schmidt condensation between 4-hydroxyacetophenone and o-vanillin (2-hydroxy-3-methoxybenzaldehyde). While classical methods often require protecting groups (e.g., MOM, benzyl) to prevent side reactions of the phenolic hydroxyls, this protocol employs an optimized protection-free direct condensation strategy. This approach minimizes step count and atom waste while maximizing yield through controlled stoichiometry and temperature management.

Target Audience: Medicinal Chemists, Process Development Scientists.

Chemical Strategy & Mechanism[1][2][3][4][5][6]

The Challenge of Phenolic Substrates

Direct condensation of phenolic aldehydes and ketones presents two primary challenges:

-

Reduced Electrophilicity: The phenoxide ion formed in basic conditions donates electron density to the aldehyde carbonyl, making it less susceptible to nucleophilic attack.

-

Oxidative Polymerization: Phenolates are prone to oxidation, leading to tarry byproducts (quinones) if the reaction is exposed to excessive oxygen or heat.

The Solution: High-Concentration Alkali Method

To overcome these barriers, this protocol uses a high concentration of alkali (KOH 40-50%) in ethanol. This pushes the equilibrium toward the enolate of the acetophenone and ensures the solubility of the resulting di-phenoxide salts. The reaction proceeds via an aldol addition followed by an E1cB elimination to form the thermodynamically stable trans-chalcone.

Reaction Scheme

The reaction involves the condensation of 4-hydroxyacetophenone (1) and 2-hydroxy-3-methoxybenzaldehyde (2) to yield the target chalcone (3) .

Figure 1: Simplified reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Purity | Notes |

| 4-Hydroxyacetophenone | 136.15 | 1.0 | >98% | Starting Material A |

| o-Vanillin | 152.15 | 1.0 | >98% | Starting Material B |

| Potassium Hydroxide (KOH) | 56.11 | 3.0 - 4.0 | Pellets | Dissolve in min. water |

| Ethanol (EtOH) | 46.07 | Solvent | Abs. | Reaction Solvent |

| Hydrochloric Acid (HCl) | 36.46 | Excess | 10% aq | For Workup/Precipitation |

Step-by-Step Procedure

Step 1: Catalyst Preparation

-

Dissolve KOH (2.2 g, 40 mmol) in a minimum amount of distilled water (approx. 2-3 mL).

-

Add this aqueous solution to 10 mL of Ethanol in a 50 mL round-bottom flask.

-

Critical: Cool the solution to 0–5°C in an ice bath.

Step 2: Reactant Addition

-

Add 4-Hydroxyacetophenone (1.36 g, 10 mmol) to the flask. Stir until dissolved. The solution will turn yellow/orange due to phenoxide formation.

-

Add o-Vanillin (1.52 g, 10 mmol) to the mixture.

-

Observation: The mixture will darken significantly (deep red/brown) as the conjugation extends and double salts form.

Step 3: Reaction

-

Allow the mixture to warm to room temperature (25°C).

-

Stir magnetically at a moderate speed for 24 to 48 hours .

-

Note: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:2). The product typically runs higher than the starting materials due to internal hydrogen bonding, but polarity varies. Look for the disappearance of the aldehyde spot.

-

Step 4: Workup & Isolation

-

Pour the dark red reaction mixture into 100 mL of crushed ice/water .

-

While stirring vigorously, slowly add 10% HCl dropwise.

-

Endpoint: Continue acidification until pH ~2-3.[1]

-

Visual Cue: The dark red solution will turn turbid yellow, and a solid precipitate will form. The color shift (Red

Yellow) confirms the protonation of the phenoxides.

-

-

Allow the suspension to stand in the refrigerator (4°C) for 2 hours to maximize precipitation.

-

Filter the crude solid using a Büchner funnel and wash with cold water (3 x 20 mL) to remove excess acid and salts.

Step 5: Purification

-

Recrystallize the crude solid from hot Ethanol/Water (approx. 70:30) .

-

Dissolve in minimum hot ethanol, then add warm water until slight turbidity appears. Cool slowly to room temperature, then to 4°C.

-

Filter the pure yellow needles and dry in a vacuum oven at 40°C for 6 hours.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

Expected Data

The following data confirms the structure of the trans-isomer.

| Technique | Parameter | Expected Value/Observation |

| Appearance | Visual | Bright yellow needles or powder. |

| Melting Point | Capillary | 148 – 152°C (Dependent on hydration/crystal form) |

| IR Spectroscopy | ~3300 (OH, broad), 1640 (C=O, conjugated), 1580 (C=C), 1260 (C-O-C). | |

| Two doublets at | ||

| -OCH | Singlet at | |

| Phenolic -OH | Singlet at |

Structural Validation (NMR Interpretation)

The key to validating the 2-hydroxy substitution (B-ring) is the downfield shift of the hydroxyl proton due to intramolecular hydrogen bonding with the carbonyl oxygen (though less prominent in chalcones than in o-hydroxyacetophenones, it is still observable). The trans coupling constant (

Troubleshooting Guide (Self-Validating)

| Symptom | Probable Cause | Corrective Action |

| No precipitate upon acidification | Product formed an "oil" or emulsion. | Scratch the glass vessel with a rod to induce nucleation. Cool to 0°C. If oil persists, extract with Ethyl Acetate, dry over Na |

| Low Yield (< 40%) | Incomplete condensation or Cannizzaro reaction. | Ensure KOH concentration is high enough. Increase reaction time to 72h. Ensure reagents are dry. |

| Product is sticky/tarry | Oxidation of phenolates (Quinone formation). | Perform reaction under Nitrogen ( |

| Red color persists after acid | Incomplete neutralization. | Check pH. It must be below 4. Phenols are weak acids; if the pH is >7, they remain as water-soluble phenoxides. |

References

-

Claisen-Schmidt Condensation Overview

-

Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

-

Synthesis of Hydroxychalcones

-

Zangade, S., et al. "Green synthesis of 2,4-dihydroxy-3-methoxychalcone." Chemical Methodology, 2019.[2] (General reference for o-vanillin chalcones).

-

-

NMR Characterization of Chalcones

-

Patil, C.B., et al. "Synthesis and Biological Evaluation of Some Novel Chalcones." Journal of Chemistry, 2009.

-

- Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012.

Sources

reaction conditions for 4-hydroxyacetophenone and o-vanillin condensation

Executive Summary

This guide details the synthesis of (E)-3-(2-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one via the Claisen-Schmidt condensation. The reaction couples 4-hydroxyacetophenone (ketone) and o-vanillin (aldehyde).

Unlike simple chalcone syntheses, this protocol addresses the specific challenges posed by the phenolic hydroxyl groups on both reactants. These groups are acidic and consume the base catalyst, forming phenolate salts that remain water-soluble. Crucially, the reaction requires a specific acidification workup to isolate the neutral product. Failure to perform this step is the most common cause of low yields in this specific synthesis.

Reaction Mechanism & Chemical Logic

The reaction follows an Aldol Condensation (Claisen-Schmidt type) pathway.[1][2][3] The mechanism is complicated by the presence of acidic protons on the starting materials.

Key Mechanistic Steps:

-

Deprotonation (Sacrificial): The base (NaOH/KOH) first deprotonates the phenolic -OH groups on both rings (

). This requires the use of excess base ( -

Enolate Formation: The base deprotonates the

-methyl group of the phenolate-acetophenone anion. -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the o-vanillin phenolate.

-

Dehydration: Elimination of water (E1cb mechanism) yields the conjugated enone system.[4]

-

Protonation (Workup): The product exists as a soluble di-anion in the reaction mixture. Acidification restores the neutral phenols, causing precipitation.

Diagram 1: Reaction Mechanism Pathway

Caption: Step-wise mechanism showing the transition from soluble phenolate salts to the precipitated neutral product upon acidification.

Critical Parameters & Optimization

The following parameters are derived from comparative analysis of hydroxychalcone syntheses [1][2][6].

| Parameter | Recommended Condition | Scientific Rationale |

| Stoichiometry | 1:1 (Equimolar) | Standard for Claisen-Schmidt. Excess aldehyde is difficult to remove; excess ketone can lead to self-condensation. |

| Base Catalyst | KOH or NaOH (40-60% aq.) | Strong base required. Must be in excess (>2.5 eq) to neutralize phenols and catalyze enolization. |

| Solvent | Ethanol (95%) | Solubilizes reactants but allows the final neutral product to precipitate upon acidification. |

| Temperature | Room Temp (24-48h) or Reflux (3-6h) | o-Vanillin has an intramolecular H-bond (OH···O=C) that reduces electrophilicity, often requiring longer times or heat compared to p-vanillin. |

| Workup pH | pH 2 - 3 | Critical: The product is a salt at pH > 10. You must acidify to precipitate the target compound.[5] |

Detailed Protocol: Base-Catalyzed Synthesis

This protocol is the "Gold Standard" for reproducibility and yield (typically 75-90%).

Materials

-

4-Hydroxyacetophenone (10 mmol, 1.36 g)[6]

-

o-Vanillin (10 mmol, 1.52 g)

-

Ethanol (95% or absolute, 15 mL)

-

Sodium Hydroxide (NaOH) pellets (dissolved to make 40% w/v solution)

-

Hydrochloric Acid (HCl), 10% or 1M solution

-

Ice water[7]

Step-by-Step Methodology

-

Preparation of Reactant Solution:

-

In a 50 mL round-bottom flask (or Erlenmeyer), dissolve 1.36 g of 4-hydroxyacetophenone and 1.52 g of o-vanillin in 10 mL of Ethanol.

-

Note: The solution may be slightly yellow.[4] Stir until fully dissolved.

-

-

Addition of Catalyst (The Exotherm):

-

Place the flask in an ice bath (optional but recommended to control initial exotherm).

-

Add 5-8 mL of 40% NaOH (aq) dropwise while stirring vigorously.

-

Observation: The mixture will turn dark orange or deep red immediately. This is the formation of the phenolate anions. This color change is normal and indicates the base is active [13].

-

-

Reaction Phase:

-

Method A (Room Temp): Remove the ice bath. Cover the flask and stir at room temperature for 24–48 hours.

-

Method B (Reflux - Faster): Attach a condenser and reflux at 70°C for 3–5 hours.

-

Monitoring: Check progress via TLC (Eluent: Hexane/Ethyl Acetate 2:1). The starting aldehyde spot should disappear.

-

-

Workup (The Critical Step):

-

Pour the dark red reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of cold water.

-

Acidification: Slowly add 10% HCl with stirring.

-

Endpoint: Monitor pH.[5] As the pH drops below 4, the dark red color will lighten, and a yellow/orange solid will precipitate heavily. Continue until pH is ~2.

-

Why? If you skip this, the product remains dissolved as the sodium salt, and you will recover nothing during filtration.

-

-

Purification:

-

Filter the precipitate using a Buchner funnel.

-

Wash the solid with cold water (to remove NaCl) and then a small amount of cold ethanol (to remove unreacted aldehyde).

-

Recrystallization: Recrystallize from hot Ethanol or Ethanol/Water (1:1) to obtain pure crystals.[8]

-

Diagram 2: Experimental Decision Tree

Caption: Operational workflow emphasizing the critical acidification step required for phenolic chalcones.

Characterization & Expected Data

Upon successful synthesis, the compound should exhibit the following properties:

-

Physical State: Yellow to Orange crystalline solid.

-

Melting Point: Expected range 138–142°C (Note: o-vanillin derivatives often have different MPs than p-vanillin analogs; verify against specific derivative literature if available, otherwise use this as a baseline).

-

IR Spectroscopy (KBr):

-

: Broad band

-

: Strong peak

-

:

-

: Broad band

-

1H NMR (DMSO-d6 or CDCl3):

-

-Unsaturated Protons: Two doublets with a coupling constant

-

Methoxy Group: Singlet at

( -

Phenolic Protons: Singlets (broad)

(disappear with

-

-Unsaturated Protons: Two doublets with a coupling constant

Troubleshooting Guide

| Observation | Root Cause | Solution |

| No precipitate after pouring into ice. | Product is still in phenolate form. | Add more HCl. The solution must be acidic (pH < 3) to neutralize the phenol groups and force precipitation. |

| Oily product instead of solid. | Impurities or solvent trapped. | Scratch the flask glass with a rod to induce crystallization. Cool overnight. Recrystallize from Ethanol/Water. |

| Low Yield (<50%). | Incomplete reaction or Cannizzaro side reaction. | Ensure NaOH concentration is high enough (40-50%). Increase reaction time. Avoid heating above 80°C to prevent polymerization. |

| Starting material remains (TLC). | o-Vanillin is less reactive due to steric/H-bonding. | Increase temperature to reflux or use Microwave irradiation (180W, 2-5 mins) [6]. |

References

-

BenchChem. (2025).[1][5] Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone. Link

-

AIP Publishing. (2024). Synthesis of Vanillin-derived Chalcone using Microwave Irradiation Method. Link

-

Rasayan Journal of Chemistry. (2024). Solvent-Free Synthesis of 4'-Hydroxy-4-Hydroxy Chalcone and its Potential as an Antibacterial. Link

-

Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Link

-

PierpaLab. (2024). Vanillin acetone aldol condensation: Mechanism and Protocol. Link

-

SciTePress. (2024). Green Synthesis of 4-Hydroxy-4'-Methoxychalcone using Grinding Techniques. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. periodicos.ufms.br [periodicos.ufms.br]

- 4. Vanillin acetone aldol condensation – PierpaLab [pierpalab.com]

- 5. benchchem.com [benchchem.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. rjpbcs.com [rjpbcs.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. scitepress.org [scitepress.org]

solvent selection for recrystallization of 4',2-Dihydroxy-3-methoxychalcone

Application Note: Solvent Selection & Recrystallization Protocol for 4',2-Dihydroxy-3-methoxychalcone

Introduction & Scope

The isolation of high-purity This compound is a critical step in evaluating its pharmacological potential, particularly for antioxidant and anti-inflammatory assays where impurities can skew IC50 values.

This specific chalcone isomer presents a unique purification challenge due to its dual-phenolic nature:

-

4'-Hydroxyl (Ring A): Increases polarity and hydrogen-bonding potential with solvents.

-

2-Hydroxyl, 3-Methoxy (Ring B): The ortho-hydroxyl on the B-ring introduces intramolecular hydrogen bonding possibilities and potential for cyclization side-reactions (e.g., benzofuran formation) under harsh conditions.

This guide provides a rational, self-validating workflow for selecting the optimal recrystallization solvent, moving beyond "trial and error" to a mechanistic approach based on solubility parameters.

Physicochemical Profile & Solubility Logic

To select the correct solvent, we must understand the solute-solvent interactions.

| Feature | Chemical Implication | Impact on Solvent Selection |

| Backbone | Lipophilic core; requires organic strength (e.g., aromatic rings). | |

| H-Bond Donors | Two Phenolic -OH groups (4',[1] 2) | High affinity for polar protic solvents (Alcohols). Insoluble in non-polar alkanes (Hexane). |

| H-Bond Acceptors | Carbonyl (C=O), Methoxy (-OCH3) | Good interaction with moderate dipoles (Ethyl Acetate, Acetone). |

| pKa | Phenolic protons ~9.5 - 10 | Avoid basic solvents (e.g., amines) which form salts. Keep neutral or slightly acidic. |

The "Like Dissolves Like" Rule Applied:

-

Too Non-polar (Hexane/Heptane): Compound will not dissolve even at boiling.

-

Too Polar (Water): Compound is insoluble due to the hydrophobic diphenyl backbone.

-

Ideal Range: Short-chain alcohols (Ethanol, Methanol) or medium-polarity esters (Ethyl Acetate).

Solvent Screening Protocol (Decision Tree)

Do not immediately scale up. Perform this micro-scale screening on 50–100 mg of crude material.

Experimental Logic Diagram

Figure 1: Logic flow for determining the thermodynamic suitability of a recrystallization solvent. The goal is high solubility at high T and low solubility at low T.

Recommended Solvent Systems

Based on the structure of this compound, the following systems are ranked by efficacy:

Primary Recommendation: Ethanol (95%)[2]

-

Why: The ethyl group matches the lipophilicity of the chalcone backbone, while the hydroxyl group engages the phenolic moieties. 95% Ethanol is preferred over absolute ethanol because the 5% water acts as an antisolvent, slightly lowering solubility at RT and improving yield.

-

Status: Green & Effective.

Secondary Recommendation: Ethanol/Water (Binary System)

-

Use Case: If the compound is too soluble in 95% Ethanol (no crystals form upon cooling).

-

Method: Dissolve in hot Ethanol, then add hot Water dropwise until persistent turbidity (cloudiness) appears. Add one drop of Ethanol to clear it, then cool.

Tertiary Recommendation: Ethyl Acetate / Hexane[2][3]

-

Use Case: If the crude contains significant polar tar/resins that are insoluble in Ethyl Acetate.

-

Method: Dissolve in minimum hot Ethyl Acetate; add hot Hexane to saturation.

Optimized Recrystallization Protocol

Safety Note: Chalcones can be skin irritants. Wear gloves and work in a fume hood. Target Compound: this compound Target Solvent: Ethanol (95%)

Step-by-Step Workflow

-

Preparation:

-

Weigh the crude solid.

-

Prepare a reflux setup (round-bottom flask + condenser) or a simple Erlenmeyer flask with a watch glass for smaller scales (<1g).

-

Pre-heat a solvent reservoir (Ethanol) to a gentle boil (~78°C).

-

-

Dissolution (The Critical Step):

-

Place crude solid in the flask.

-

Add a minimum volume of hot Ethanol (start with ~4 mL per gram).[2]

-

If solid remains, add hot solvent in small aliquots (0.5 mL) until the solid just dissolves.

-

Note: If colored impurities remain insoluble while the main bulk has dissolved, perform a Hot Filtration immediately.

-

-

Crystallization:

-

Remove from heat.

-

Allow the flask to cool to Room Temperature (RT) slowly on a cork ring or wood block. Rapid cooling leads to "oiling out" (trapping impurities).

-

Once at RT, place in an ice-water bath (0-4°C) for 30-60 minutes to maximize yield.

-

-

Isolation:

-

Filter crystals using vacuum filtration (Buchner funnel).

-

Wash: Rinse the filter cake with a small amount of ice-cold Ethanol.[2] Crucial: Warm solvent will dissolve your product.

-

-

Drying:

-

Air dry on the filter for 10 minutes.

-

Dry in a vacuum oven at 40°C overnight to remove solvent residues.

-

Process Diagram

Figure 2: Operational workflow for the purification of this compound.

Troubleshooting & Validation

| Issue | Cause | Solution |

| Oiling Out | Solution too concentrated or cooled too fast.[2] | Re-heat to dissolve.[2][4] Add a small amount of extra solvent.[3][2] Cool very slowly. Scratch glass with a rod to induce nucleation. |

| No Precipitation | Too much solvent used (supersaturation not reached). | Evaporate 20-30% of the solvent volume and re-cool. Or add an anti-solvent (Water) dropwise. |

| Colored Crystals | Chromophore impurities co-crystallized. | Re-dissolve in hot solvent, add Activated Charcoal , stir for 5 min, and hot filter before cooling. |

Validation Metrics:

-

Melting Point: Pure chalcones have sharp melting points (typically <2°C range). Compare against literature (approx. range 100–120°C, specific to isomer).

-

HPLC Purity: Target >98% area under the curve at 254 nm and 360 nm (chalcone max absorption).

References

-

Susanti, E., et al. Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.[5] SciTePress. Retrieved from [Link]

-

ResearchGate Discussion. Best solvent for chalcone recrystallization. Retrieved from [Link]

-

AIP Publishing. Synthesis Of 2',4-Dihydroxy-3-Methoxychalcone.[6] AIP Conference Proceedings.[6] Retrieved from [Link]

Sources

isolation of 4',2-Dihydroxy-3-methoxychalcone from plant extracts

Application Note: High-Purity Isolation of 4',2-Dihydroxy-3-methoxychalcone from Plant Matrices

Executive Summary

This application note details the extraction, fractionation, and purification of This compound (Target Analyte) from complex plant matrices. While this specific chalcone is a minor metabolite found in species such as Wedelia (Asteraceae) and Glycyrrhiza (Fabaceae), the protocol is adaptable to other hydroxy-methoxy chalcones.

The methodology prioritizes structural integrity , addressing the inherent instability of chalcones (which are prone to light-induced isomerization to flavanones). The workflow utilizes a "gentle" polarity-guided fractionation followed by orthogonal chromatography (Silica Gel

Chemical Profile & Stability Considerations

Before initiating isolation, researchers must understand the physicochemical behavior of the target.

| Property | Description | Experimental Implication |

| Structure | A-Ring: 4'-OH; B-Ring: 2-OH, 3-OMe | Bis-phenolic nature implies acidity; soluble in alcohols, ethyl acetate. |

| Chromophore | Conjugated enone system ( | Strong UV absorption at 340–370 nm (Yellow/Orange bands). |

| Stability Risk | Cyclization | 2-OH on B-ring increases risk of cyclization to flavanones under acidic conditions. Avoid strong acids. |

| Photosensitivity | Protect from direct light. Wrap columns/flasks in aluminum foil. |

Isolation Logic & Workflow

The isolation strategy relies on removing lipophilic interference (waxes/chlorophyll) and polar glycosides to isolate the "mid-polarity" aglycone fraction.

Figure 1: Step-by-step isolation workflow from biomass to pure compound. Note the critical enrichment step in the Ethyl Acetate fraction.

Detailed Protocols

Protocol A: Extraction and Enrichment (Liquid-Liquid Partition)

Objective: Isolate the phenolic aglycone fraction from non-polar lipids and highly polar glycosides.

-

Maceration: Suspend 1.0 kg of dried, powdered plant material in 5 L of Methanol (MeOH). Sonicate for 30 mins, then macerate for 48 hours at room temperature in the dark.

-

Filtration & Concentration: Filter through Whatman No. 1 paper. Evaporate solvent using a rotary evaporator (

C) to obtain the Crude Extract . -

Partitioning:

-

Suspend the crude extract in 500 mL distilled water.

-

Step 1 (Defatting): Extract with

-Hexane ( -

Step 2 (Target Capture): Extract the aqueous residue with Ethyl Acetate (EtOAc) (

mL). -

Step 3 (Cleaning): The remaining aqueous layer (containing polar glycosides) can be discarded or stored for other analyses.

-

-

Drying: Dry the combined EtOAc layers over anhydrous

, filter, and evaporate to dryness.-

Result:EtOAc Fraction (Chalcone Enriched) .

-

Protocol B: Primary Purification (Silica Gel Chromatography)

Objective: Separate chalcones from other flavonoids (flavones, isoflavones) based on polarity.

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Column Packing: Slurry pack a glass column (

cm) with Silica Gel in -

Sample Loading: Adsorb the EtOAc fraction onto a small amount of silica gel (dry loading) and place it on top of the column.

-

Elution Gradient:

-

Start: 100% Hexane.

-

Step 1: Hexane:EtOAc (9:1)

Removes non-polar impurities.[1] -

Step 2: Hexane:EtOAc (7:3)

Target Elution Window (Watch for yellow/orange bands). -

Step 3: Hexane:EtOAc (1:1)

Flushes more polar flavonoids.

-

-

Monitoring: Collect 50 mL fractions. Spot on TLC plates (Silica gel

).-

Visualization: Observe under UV 365 nm (fluorescence) and spray with 10%

in EtOH followed by heating. Chalcones typically turn deep red/orange upon acid treatment.

-

-

Pooling: Combine fractions showing a distinct yellow spot with

(in Hex:EtOAc 6:4).

Protocol C: Orthogonal Purification (Sephadex LH-20)

Objective: Remove chlorophyll remnants and separate based on molecular size/H-bonding capabilities. This step is critical for cleaning phenolic backgrounds.

-

Preparation: Swell Sephadex LH-20 in Methanol for 4 hours.

-

Elution: Isocratic elution with 100% Methanol .

-

Logic: Chalcones, being smaller and having specific H-bonding interactions with the dextran matrix, often elute after larger flavonoid dimers or chlorophylls.

-

Collection: Collect fractions and monitor via TLC. The target chalcone should now appear as a dominant, clean yellow band.

Protocol D: Final Isolation (Semi-Prep HPLC)

Objective: Isolate the specific 4',2-dihydroxy-3-methoxy isomer from closely related congeners.

-

System: HPLC with UV-Vis/PDA detector.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna,

, -

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid (improves peak shape for phenolics).

-

Solvent B: Acetonitrile (ACN).

-

-

Gradient Program:

-

0-5 min: 30% B (Isocratic)

-

5-25 min: 30%

70% B (Linear Gradient) -

25-30 min: 70%

100% B

-

-

Detection: 365 nm (Specific for Chalcones) and 254 nm.

-

Collection: Collect the peak eluting at the specific retention time (determined by analytical scout run). Lyophilize immediately to obtain the yellow powder.

Characterization & Validation

To confirm the identity of This compound , compare spectral data against the following expected values:

-

UV-Vis (MeOH):

~368 nm (Band I), ~240 nm (Band II).-

Bathochromic Shift: Addition of NaOMe should cause a red shift (+40-60 nm) in Band I, indicating the free 4'-OH.

-

-

1H-NMR (DMSO-

, 500 MHz):-

-unsaturated protons: Two doublets at

-

Methoxy group: Singlet at

~3.8–3.9 ppm (3H). -

Chelated OH (2-OH): Downfield singlet at

>13.0 ppm (if H-bonded to carbonyl, though less likely in chalcones compared to flavones; often appears broad >9 ppm).

-

-unsaturated protons: Two doublets at

-

Mass Spectrometry (ESI-MS):

-

Negative Mode

: -

Positive Mode

:

-

References

-

BenchChem. (2025).[1] Techniques for Isolating Chalcones from Plant Extracts. Retrieved from

-

Baba, K., et al. (1990).[3] Chemical studies on the constituents of Angelica keiskei. Retrieved from

-

Adesanwo, J. K., et al. (2009).[2] Isolation and characterization of a new chalcone from the leaves of Heteropyxis natalensis. Retrieved from

-

Al-Mahbashi, H. M., et al. (2023). Isolation and Characterization of Two Chalcone Derivatives with Anti-Hepatitis B Virus Activity from Dracaena cinnabari. Retrieved from

-

Macleod, J. K., et al. (1980).[4] Isolation of a new potential antitumor compound from Wedelia asperrima. Journal of Natural Products. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions in Chalcone Synthesis via Claisen-Schmidt Condensation

Welcome to the Technical Support Center for Chalcone Synthesis. As a Senior Application Scientist, I've seen firsthand how the seemingly straightforward Claisen-Schmidt condensation can be fraught with challenges, leading to low yields and complex purification hurdles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reactions that can plague this otherwise elegant transformation. Here, we move beyond simple protocols to understand the causality behind these experimental pitfalls and how to rationally design your reaction conditions for optimal success.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during chalcone synthesis.

Q1: My reaction is producing a significant amount of high-molecular-weight byproduct, and the yield of my desired chalcone is low. What's happening?

This is a classic sign of a Michael addition side reaction . In this scenario, the enolate of your starting ketone (e.g., acetophenone) is acting as a nucleophile and attacking the β-carbon of the α,β-unsaturated chalcone product you've just formed.[1][2] This 1,4-conjugate addition results in a 1,5-dicarbonyl compound, which is often the high-molecular-weight impurity you're observing.[2]

Mechanism of Michael Addition Side Reaction

Caption: Michael addition of a ketone enolate to a chalcone.

How to Prevent the Michael Addition Side Reaction:

| Strategy | Rationale | Recommended Action |

| Temperature Control | The Michael addition often has a higher activation energy than the initial aldol condensation. | Run the reaction at lower temperatures. An ice bath (0-5 °C) is highly recommended to suppress the rate of this side reaction.[1][3] |

| Stoichiometry | An excess of the enolizable ketone leads to a higher concentration of the nucleophilic enolate, which drives the Michael addition.[4] | Use a slight excess of the non-enolizable aromatic aldehyde. This ensures the ketone is the limiting reagent and is consumed in the primary reaction.[4] |

| Reaction Time | The longer your newly formed chalcone is exposed to the basic reaction conditions and excess enolate, the more likely the Michael addition is to occur.[2] | Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, work up the reaction promptly.[2] |

| Choice of Base | Strong bases (e.g., NaOH, KOH) generate a high concentration of the ketone enolate.[2] | Use a milder base if your substrates are reactive enough. Alternatively, use a stoichiometric amount of a strong base that is consumed during the reaction.[1] |

Q2: My TLC shows multiple spots, and I suspect I'm getting self-condensation of my starting ketone. How can I confirm and prevent this?

Self-condensation of the ketone is a competing reaction where two molecules of your enolizable ketone react with each other.[5] This is especially problematic when the ketone is more reactive than the aromatic aldehyde.

How to Prevent Ketone Self-Condensation:

The key is to ensure the enolate preferentially reacts with the aldehyde.

-

Order of Addition: The most effective strategy is to add the ketone slowly to a mixture of the aromatic aldehyde and the base.[6] This keeps the instantaneous concentration of the ketone low, minimizing its chances of reacting with itself.

-

Milder Conditions: Lowering the reaction temperature and using a milder base can also reduce the rate of self-condensation.[4]

Logical Workflow for Minimizing Self-Condensation

Caption: Recommended order of addition to prevent ketone self-condensation.

Q3: I'm working with an aromatic aldehyde that lacks α-hydrogens, but my yield is still poor. Could the Cannizzaro reaction be the culprit?

Yes, the Cannizzaro reaction is a significant side reaction for aromatic aldehydes that do not have α-hydrogens, especially under strongly basic conditions.[7] In this disproportionation reaction, two molecules of the aldehyde react to produce one molecule of the corresponding carboxylic acid and one molecule of the alcohol.[8]

When is the Cannizzaro Reaction a Problem?

This side reaction becomes more prevalent under the following conditions:

-

High Base Concentration: Strong bases promote the Cannizzaro reaction.[9]

-

Elevated Temperatures: Higher temperatures can increase the rate of this side reaction.[7]

-

Slow Aldol Condensation: If the primary Claisen-Schmidt condensation is sluggish, the aldehyde has more opportunity to react with itself.

Strategies to Mitigate the Cannizzaro Reaction:

| Strategy | Rationale | Recommended Action |

| Milder Base | Reduces the likelihood of the hydride transfer step in the Cannizzaro mechanism. | If possible, use a weaker base like piperidine or a catalytic amount of a stronger base.[5][10] |

| Temperature Control | Favors the aldol condensation pathway over the Cannizzaro reaction. | Maintain a lower reaction temperature.[5] |

| Slow Base Addition | Keeps the instantaneous concentration of the base low. | Add the base solution dropwise to the mixture of the aldehyde and ketone.[5] |

| Use of Benzylidenediacetate | This aldehyde precursor avoids the conditions that lead to disproportionation. | In challenging cases, consider using benzylidenediacetate in place of the aldehyde.[8] |

Experimental Protocols

Protocol 1: Standard Claisen-Schmidt Condensation with Minimized Michael Addition

This protocol is optimized to reduce the formation of the Michael adduct.

Materials:

-

Substituted Aromatic Aldehyde (1.1 eq)

-

Substituted Acetophenone (1.0 eq)

-

Ethanol

-

10% Aqueous Sodium Hydroxide (NaOH)

-

Ice bath

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in ethanol.

-

Cool the mixture to 0-5 °C using an ice bath, with constant stirring.[1]

-

Slowly add the 10% NaOH solution dropwise to the cooled mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.[1]

-

Continue stirring at this low temperature and monitor the reaction progress by TLC (checking for the disappearance of the aldehyde).

-

Once the reaction is complete (typically 1-4 hours), pour the reaction mixture into a beaker of crushed ice.

-

Acidify the mixture with dilute HCl until it is neutral (pH ~7) to precipitate the crude chalcone.

-

Filter the solid product using a Buchner funnel, wash thoroughly with cold water, and air dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[11]

References

- The Effect of Temperature on Chalcone Synthesis: A Technical Support Center. Benchchem. [URL: available through search results]

- Troubleshooting low yields in the oxidative cyclization of chalcones. Benchchem. [URL: available through search results]

- Preventing Michael addition side reaction in chalcone synthesis. Benchchem. [URL: available through search results]

- Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis. Benchchem. [URL: available through search results]

- How to prevent Michael addition side products in chalcone synthesis. Benchchem. [URL: available through search results]

- Claisen-Schmidt Condensation. Scribd. [URL: https://www.scribd.

- More Chemistry of Enolate Anions Condensation Reactions (Aldol Reactions) and Conjugate Additions. [URL: available through search results]

- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Scientific and Technical. [URL: available through search results]

- How to improve the yield of chalcone synthesis? ResearchGate. [URL: https://www.researchgate.net/post/How_to_improve_the_yield_of_chalcone_synthesis]

- Troubleshooting side reactions in Claisen-Schmidt condensation. Benchchem. [URL: available through search results]

- Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. MDPI. [URL: https://www.mdpi.com/1420-3049/28/2/744]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. faculty.fiu.edu [faculty.fiu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Navigating the Nuances of Chalcone Structure: A Comparative Guide to the ¹H NMR Spectral Analysis of 4',2-Dihydroxy-3-methoxychalcone

For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel compounds is paramount. Chalcones, as privileged scaffolds in medicinal chemistry, demand rigorous characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4',2-Dihydroxy-3-methoxychalcone, offering a comparative framework against related structures and detailing the experimental nuances required for accurate interpretation.

At the heart of synthetic and natural product chemistry lies the unequivocal identification of molecular architecture. For chalcones, a class of compounds renowned for their broad pharmacological activities, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[1] This guide will dissect the ¹H NMR spectrum of this compound, a molecule of interest for its potential biological applications.[2] We will explore the theoretical underpinnings of its spectral features, provide a practical protocol for data acquisition, and compare its spectral signature to that of a structurally related analogue to highlight the subtle yet significant effects of substituent patterns.

The Foundational Principles of Chalcone ¹H NMR

The ¹H NMR spectrum of a chalcone is characterized by distinct regions corresponding to aromatic, vinylic, and substituent protons. The trans-configuration of the α,β-unsaturated ketone system is typically confirmed by a large vicinal coupling constant (J) between the H-α and H-β protons, generally in the range of 15-16 Hz.[3] The chemical shifts of these vinylic protons are sensitive to the electronic nature of the substituents on both aromatic rings.

The presence of hydroxyl and methoxy groups, as in this compound, introduces additional complexity and diagnostic information into the spectrum. The intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen, a hallmark of 2'-hydroxychalcones, significantly deshields the hydroxyl proton, causing it to resonate at a characteristically low field (δ > 12 ppm).[4]

Deciphering the Spectrum of this compound

The structural features of this compound give rise to a unique ¹H NMR fingerprint. A study detailing the synthesis and characterization of this compound provides the basis for the following spectral analysis.[2]

Below is a diagram illustrating the structure of this compound with proton numbering for spectral assignment.

Caption: Structure of this compound with proton numbering.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2'-OH | ~12.8 | s | - |

| 4'-OH | ~5.8 | s | - |

| H-β | ~7.8 | d | ~15.5 |

| H-α | ~7.4 | d | ~15.5 |

| H-6' | ~7.9 | dd | ~8.0, 1.5 |

| H-5' | ~7.0 | t | ~8.0 |

| H-3' | ~7.2 | dd | ~8.0, 1.5 |

| H-6 | ~7.6 | d | ~2.0 |

| H-5 | ~6.9 | dd | ~8.5, 2.0 |

| H-2 | ~7.1 | d | ~8.5 |

| 3-OCH₃ | ~3.9 | s | - |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary slightly.

A Comparative Analysis: The Influence of Substituent Position

To appreciate the diagnostic power of ¹H NMR, a comparison with a structurally related chalcone is illuminating. Let's consider 4-Hydroxy-4'-methoxychalcone, for which experimental data is readily available.[5]

¹H NMR Spectral Data for 4-Hydroxy-4'-methoxychalcone (in CDCl₃) [5]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4-OH | 10.09 | s | - |

| H-β | 7.75 | d | 7 |

| H-α | 7.66 | d | 15 |

| H-2', H-6' | 8.14 | d | 9 |

| H-3', H-5' | 7.07 | d | 5 |

| H-2, H-6 | 7.73 | d | - |

| H-3, H-5 | 6.86 | d | 10 |

| 4'-OCH₃ | 3.86 | s | - |

Key Spectroscopic Differences:

-

2'-Hydroxyl vs. No 2'-Hydroxyl: The most striking difference is the presence of a highly deshielded proton signal around 12.8 ppm for this compound, which is absent in 4-Hydroxy-4'-methoxychalcone. This is a direct consequence of the intramolecular hydrogen bond between the 2'-OH and the carbonyl group.

-

Aromatic Region Complexity: The substitution pattern on both rings of this compound leads to more complex splitting patterns in the aromatic region compared to the more symmetrical 4-Hydroxy-4'-methoxychalcone, which exhibits two sets of doublets for the protons on the B-ring.

-

Chemical Shifts of Vinylic Protons: The precise chemical shifts of H-α and H-β are influenced by the electronic effects of the substituents on both rings. While both are in the expected downfield region, their exact positions can provide insights into the overall electron density distribution in the molecule.

Experimental Protocol for ¹H NMR Analysis

Acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of chalcones.[1]

1. Sample Preparation:

- Weigh 5-10 mg of the chalcone sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

- Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer.

- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

- Set the spectral width to encompass all expected proton signals (typically 0-14 ppm for chalcones).

- Use a standard 90° pulse sequence.

- Set the relaxation delay (d1) to at least 1-2 seconds to allow for full proton relaxation between scans.

- Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the spectrum to ensure all peaks are in the absorptive mode.

- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

- Integrate all peaks to determine the relative number of protons for each signal.

- Analyze the splitting patterns (multiplicity) and measure the coupling constants.

The following diagram illustrates the general workflow for ¹H NMR spectral analysis.

Caption: Workflow for ¹H NMR Spectral Analysis of Chalcones.

Conclusion

The ¹H NMR spectral analysis of this compound provides a wealth of information for its unambiguous structural confirmation. By understanding the fundamental principles of chalcone NMR and the specific influence of hydroxyl and methoxy substituents, researchers can confidently interpret complex spectra. The comparative analysis with a related chalcone further underscores the sensitivity of ¹H NMR to subtle structural modifications. Adherence to a robust experimental protocol ensures the acquisition of high-quality data, which is the cornerstone of reliable structural elucidation in drug discovery and development.

References

- D. Aktaş Anıl and M. Fatih Polat. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.

- BenchChem. Application Notes and Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy.

- P. G. Gerolymos, et al. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. PMC. 2021.

- Elfi Susanti V. H. and Sri Mulyani. Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress.

- AIP Publishing. Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro. AIP Publishing. 2017.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. 1H and 13C NMR spectral assignments of 2'-hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scitepress.org [scitepress.org]

Technical Guide: FTIR Characterization of 4',2-Dihydroxy-3-methoxychalcone

Topic: FTIR characteristic peaks of 4',2-Dihydroxy-3-methoxychalcone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Context

This compound is a specific flavonoid derivative synthesized via the Claisen-Schmidt condensation of 4-hydroxyacetophenone and 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) . Unlike its more common isomer (vanillin-derived chalcone), this compound features a hydroxyl group at the ortho position of the B-ring (aldehyde-derived) and a para-hydroxyl on the A-ring (ketone-derived).

This structural distinction is critical for spectroscopic analysis. While many chalcones exhibit a dramatic carbonyl shift due to intramolecular hydrogen bonding (the "chalcone shift"), this effect is position-dependent. This guide provides a definitive spectral breakdown, distinguishing this compound from its structural isomers (e.g., 2'-hydroxychalcones) and validating its identity through specific vibrational modes.[1]

Chemical Structure & Synthesis Pathway

The synthesis involves an aldol condensation followed by dehydration.[2] The presence of the 2-hydroxy group on the B-ring makes this compound a direct precursor to 8-methoxy-4'-hydroxyflavanone via cyclization.

Figure 1: Synthesis pathway highlighting the origin of the A and B rings, crucial for assigning FTIR peaks.

Experimental Protocol: FTIR Analysis

To ensure reproducibility and minimize spectral artifacts (such as water interference in the OH region), the following protocol uses the KBr pellet method, which is the gold standard for solid chalcones.

Materials & Equipment[2][3][4][5][6]

-

Spectrometer: FTIR Spectrophotometer (e.g., PerkinElmer Spectrum Two or equivalent).

-

Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for 4 hours.

-

Sample: Recrystallized this compound (Purity >98% by HPLC).

Step-by-Step Workflow

-

Sample Preparation: Grind 1 mg of the target chalcone with 100 mg of dry KBr in an agate mortar. The mixture must be ground to a fine powder (<2 µm particle size) to prevent the Christiansen effect (scattering).

-

Pellet Formation: Transfer the mixture to a 13 mm die. Apply 8-10 tons of pressure for 2 minutes under a vacuum to remove trapped air and moisture.

-

Acquisition:

-

Range: 4000–400 cm⁻¹[3]

-

Resolution: 4 cm⁻¹

-

Scans: 16 or 32 (to improve Signal-to-Noise ratio)

-

Background: Pure KBr pellet.

-

Spectral Analysis & Characteristic Peaks

The FTIR spectrum of this compound is defined by the interplay between the conjugated ketone system and the phenolic hydroxyl groups.

Detailed Peak Assignment Table

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment & Mechanistic Insight |

| O-H Stretch | 3200–3450 | Broad, Strong | Phenolic Hydroxyls (4'-OH and 2-OH). The broadness indicates intermolecular hydrogen bonding in the crystal lattice. Unlike 2'-OH chalcones, the 2-OH here (Ring B) does not chelate strongly with the carbonyl, preventing the extreme broadening/shifting seen in those isomers. |

| C-H Stretch | 3000–3100 | Weak | Aromatic & Vinylic C-H. Characteristic of unsaturated systems. |

| C-H Stretch | 2840–2960 | Weak | Methoxy Methyl (O-CH₃). Asymmetric and symmetric stretching of the methyl group on the B-ring. |

| C=O Stretch | 1650–1665 | Strong, Sharp | α,β-Unsaturated Ketone. This is the diagnostic peak. It appears at a lower frequency than a saturated ketone (1715 cm⁻¹) due to conjugation with the alkene and the A-ring. Crucially, it is NOT shifted to ~1640 cm⁻¹ (as seen in 2'-OH isomers) because the 4'-OH is para and cannot form an intramolecular H-bond with the carbonyl oxygen. |

| C=C Stretch | 1580–1600 | Medium | Vinylic Alkene. The C=C double bond of the enone system, conjugated with the aromatic rings. |

| Ar-C=C | 1510–1550 | Strong | Aromatic Ring Skeletal Vibrations. Characteristic of the benzene rings. |

| C-O Stretch | 1250–1270 | Strong | Aryl Alkyl Ether (Ar-O-CH₃). Specific to the methoxy group at position 3. |

| C-O Stretch | 1160–1210 | Strong | Phenolic C-O. Stretching vibration of the carbon-oxygen bond in the phenol groups. |

| =C-H Bend | 970–980 | Medium | Trans-Alkene Out-of-Plane Bending. Confirms the (E)-configuration (trans) of the chalcone double bond. |

Comparative Analysis: Target vs. Alternatives

To validate the identity of this compound, it must be compared against its most common structural isomers and precursors. The position of the hydroxyl group relative to the carbonyl is the primary differentiator.

Comparison Table: Spectral Differentiators

| Feature | Target: this compound | Alternative 1: 2'-Hydroxychalcone | Alternative 2: 4'-Hydroxychalcone (Parent) |

| Structure | OH on Ring A (para) & Ring B (ortho) | OH on Ring A (ortho) | OH on Ring A (para) only |

| Carbonyl (C=O) | 1650–1665 cm⁻¹ | 1635–1645 cm⁻¹ | 1655–1665 cm⁻¹ |

| Reason for Shift | Conjugation only. No intramolecular H-bond to C=O. | Strong Intramolecular H-bond (Chelation) between 2'-OH and C=O lowers frequency.[4] | Conjugation only. |

| O-H Region | Broad (3200–3400 cm⁻¹) | Often weak/broad, buried due to chelation. | Broad (3200–3400 cm⁻¹) |

| Methoxy Peak | Present (~1260 cm⁻¹) | Absent (unless substituted) | Absent |

| Trans-Alkene | ~975 cm⁻¹ | ~975 cm⁻¹ | ~980 cm⁻¹ |

Spectral Logic Flowchart